

Application Notes and Protocols for Subcutaneous Injection of PMX 205 Trifluoroacetate

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Compound of Interest

Compound Name: PMX 205 Trifluoroacetate

Cat. No.: B10800830

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These application notes provide detailed protocols for the subcutaneous (s.c.) administration of **PMX 205 Trifluoroacetate**, a potent and selective antagonist of the complement C5a receptor 1 (C5aR1).[1] This document is intended for researchers, scientists, and drug development professionals working with in vivo models.

Introduction

PMX 205 is a cyclic hexapeptide that acts as a noncompetitive inhibitor of the C5a receptor 1 (C5aR1), a key component of the complement system involved in inflammatory responses.[1] Due to its role in modulating inflammation, PMX 205 has been investigated in various preclinical models of disease, including neurological disorders, inflammatory bowel disease, and allergic asthma.[1][2][3] Subcutaneous administration of PMX 205 is a preferred route as it offers high bioavailability (over 90%) and prolonged plasma and central nervous system (CNS) exposure.[1][4]

Quantitative Data Summary

The following tables summarize key quantitative data for the subcutaneous administration of **PMX 205 Trifluoroacetate** based on preclinical studies in mice.

Table 1: Pharmacokinetic Parameters of PMX 205 Following Subcutaneous Administration in Mice

Parameter	Value	Reference
Bioavailability	> 90%	[1]
Elimination Half-life ($t_{1/2}$)	~20 minutes (following i.v. administration)	[1][5]
Dosing Regimen (Efficacy Studies)	1 mg/kg daily or ~2 mg/kg (50 μ g/mouse) prior to challenge	[1][3][5]
Dosing Regimen (Chronic Studies)	1 mg/kg twice weekly	[6]
Accumulation (Repeated Daily Dosing)	No accumulation in blood, brain, or spinal cord	[1]

Table 2: Recommended Solution Preparations for In Vivo Studies

Stock Solution	Diluent for Injection	Final Concentration	Reference
10 mg/mL in sterile water with 5% ethanol	5% dextrose in sterile water	Varies by dose	[1][5]
Not specified	1% ethanol	0.5 mg/mL (for 50 μ g/100 μ L dose)	[3]
50 mg/mL in DMSO	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 5 mg/mL	[7]
50 mg/mL in DMSO	10% DMSO, 90% Corn oil	≥ 5 mg/mL	[7]

Experimental Protocols

Protocol 1: Preparation of PMX 205 Solution for Subcutaneous Injection (Aqueous-Based)

This protocol is based on methods described in pharmacokinetic studies.[1][5]

Materials:

- **PMX 205 Trifluoroacetate** powder
- Sterile water for injection
- Ethanol (200 proof)
- 5% dextrose in sterile water for injection
- Sterile, pyrogen-free vials and syringes
- Vortex mixer

Procedure:

- Prepare Stock Solution (10 mg/mL): a. In a sterile vial, dissolve **PMX 205 Trifluoroacetate** powder in sterile water for injection containing 5% ethanol. b. For example, to prepare 1 mL of stock solution, add 10 mg of PMX 205 to 950 μ L of sterile water and 50 μ L of ethanol. c. Vortex thoroughly until the powder is completely dissolved. d. Store the stock solution at -20°C.[1][5]
- Prepare Dosing Solution: a. On the day of the experiment, thaw the stock solution. b. Calculate the required volume of stock solution based on the desired final dose and the weight of the animal. c. Dilute the calculated volume of the stock solution with 5% dextrose in sterile water to the final injection volume. d. Warm the final dosing solution to 37°C before administration.[1][5]

Protocol 2: Subcutaneous Injection Procedure in Mice

This protocol outlines the standard procedure for subcutaneous injection in mice.

Materials:

- Prepared PMX 205 dosing solution
- Appropriate gauge needles (e.g., 27-30G) and syringes (e.g., 1 mL)

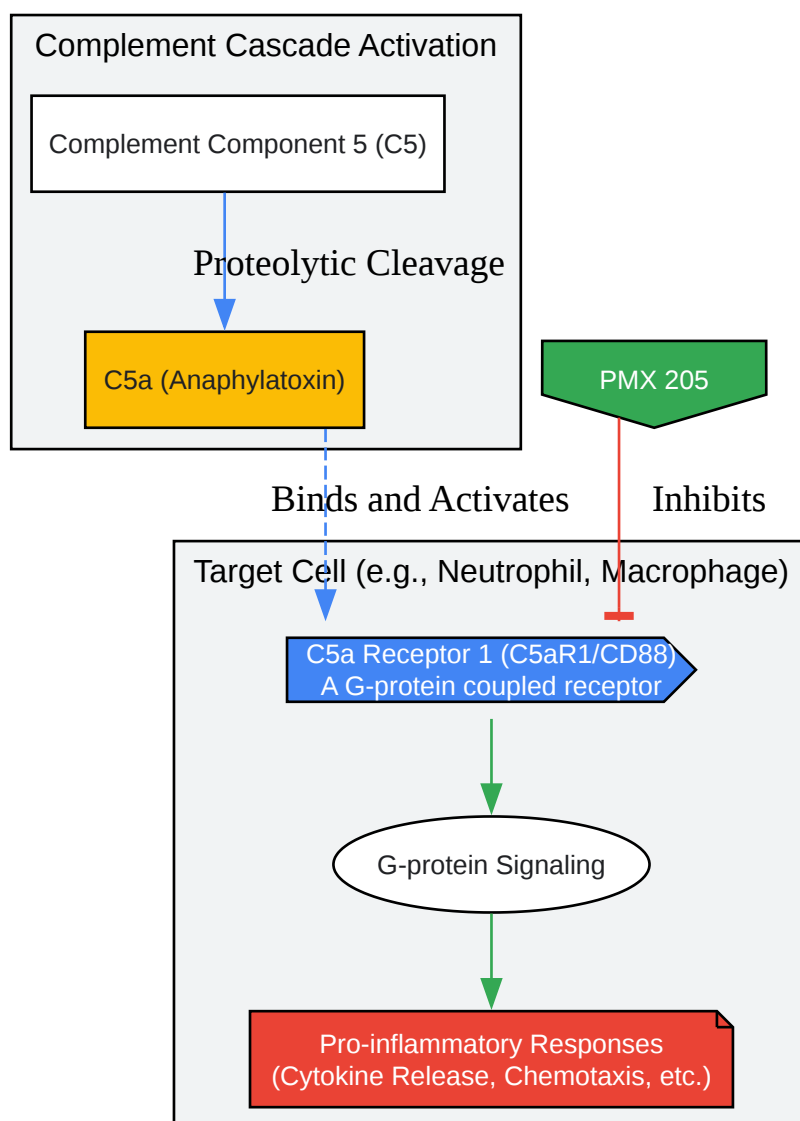
- Animal restraint device (optional)
- 70% ethanol for disinfection

Procedure:

- Animal Preparation: a. Weigh the animal to determine the correct injection volume. b. Gently restrain the mouse. The scruff of the neck is a common and effective method.
- Injection Site: a. The preferred site for subcutaneous injection is the loose skin over the shoulders (interscapular region).^[1] b. Wipe the injection site with 70% ethanol.
- Administration: a. Lift the skin to create a "tent." b. Insert the needle, bevel up, at the base of the tented skin, parallel to the spine. c. Gently aspirate to ensure the needle has not entered a blood vessel. d. Slowly inject the calculated volume of the PMX 205 solution.
- Post-Injection: a. Withdraw the needle and apply gentle pressure to the injection site for a few seconds. b. Return the animal to its cage and monitor for any adverse reactions.

Visualizations

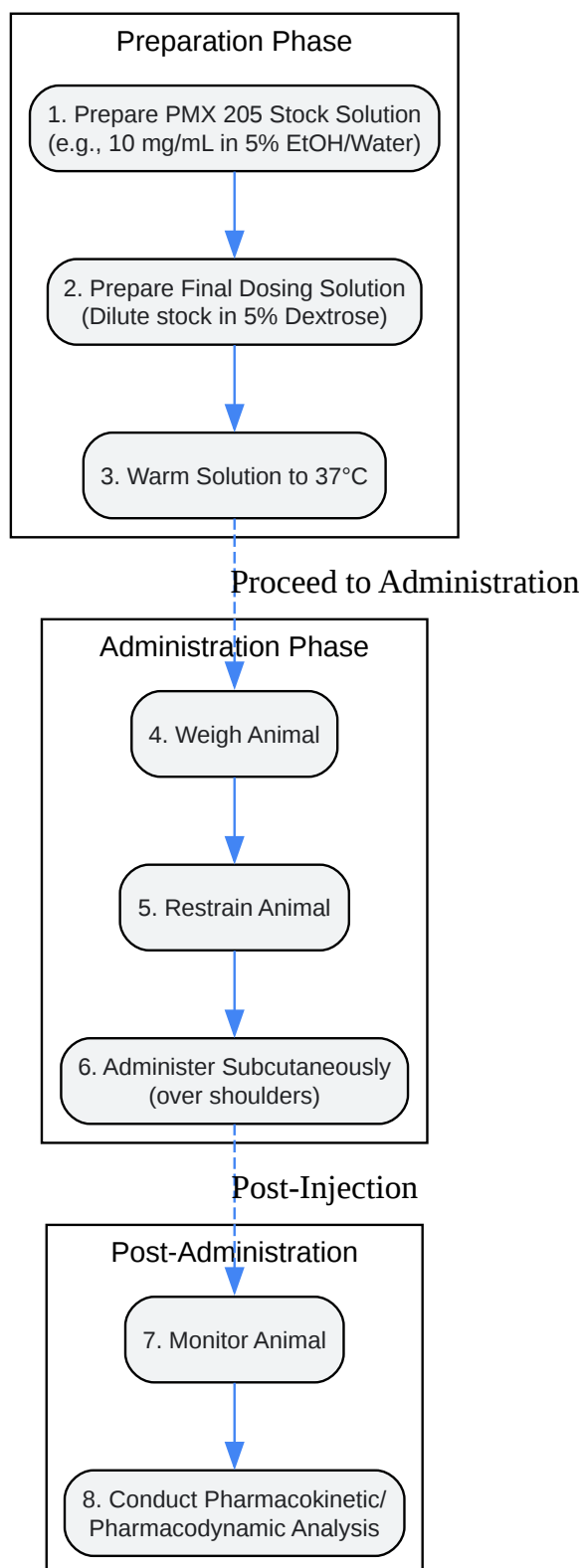
Signaling Pathway of PMX 205 Action



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Caption: PMX 205 inhibits the C5a-C5aR1 signaling axis.

Experimental Workflow for Subcutaneous Administration



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Caption: Workflow for subcutaneous injection of PMX 205.

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